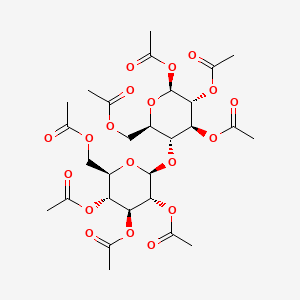![molecular formula C11H21F5SSi B1313789 Pentafluoro[(triisopropylsilyl)ethynyl]sulfur CAS No. 474668-34-3](/img/structure/B1313789.png)
Pentafluoro[(triisopropylsilyl)ethynyl]sulfur
Overview
Description
Pentafluoro[(triisopropylsilyl)ethynyl]sulfur is a chemical compound with the empirical formula C11H21F5SSi. It contains a total of 39 atoms, including 21 hydrogen atoms, 11 carbon atoms, 1 sulfur atom, and 5 fluorine atoms
Mechanism of Action
Pentafluoro[(triisopropylsilyl)ethynyl]sulfur, also known as [(Triisopropylsilyl)acetylene]sulfur pentafluoride, is a complex chemical compound with the empirical formula C11H21F5SSi
Mode of Action
The compound has been used in the synthesis of α-SF5-enamines . This process avoids the on-site use of highly toxic gases or corrosive reagents .
Biochemical Pathways
The compound has been used in the synthesis of β-sf5 vinyl sulfides . This method exploits an in-situ protodesilylation-hydrothiolation sequence .
Result of Action
The compound’s action results in the synthesis of α-SF5-enamines and β-SF5 Vinyl Sulfides . These compounds have remarkable thermal stability , which encourages further studies of their synthetic utility .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, severe reproducibility issues led to the observation of a negative correlation of the yield with increasing time between deprotection of the compound and addition of the secondary amine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentafluoro[(triisopropylsilyl)ethynyl]sulfur typically involves the reaction of triisopropylsilylacetylene with sulfur pentafluoride. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Pentafluoro[(triisopropylsilyl)ethynyl]sulfur undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different sulfur-containing products.
Reduction: Reduction reactions can lead to the formation of simpler sulfur compounds.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield simpler sulfur compounds.
Scientific Research Applications
Pentafluoro[(triisopropylsilyl)ethynyl]sulfur has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound’s fluorinated nature makes it useful in the study of biological systems, particularly in the development of fluorinated drugs and imaging agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Triisopropylsilylacetylene: A precursor in the synthesis of Pentafluoro[(triisopropylsilyl)ethynyl]sulfur.
Sulfur Pentafluoride: Another precursor used in the synthesis.
Pentafluorosulfanyl Compounds: Compounds with similar fluorinated sulfur groups.
Uniqueness
This compound is unique due to its combination of a triisopropylsilyl group and a pentafluorosulfur group. This combination imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
2-(pentafluoro-λ6-sulfanyl)ethynyl-tri(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21F5SSi/c1-9(2)18(10(3)4,11(5)6)8-7-17(12,13,14,15)16/h9-11H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFCQWVMVRPEHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C#CS(F)(F)(F)(F)F)(C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21F5SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50475764 | |
| Record name | Pentafluoro[(triisopropylsilyl)ethynyl]sulfur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50475764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474668-34-3 | |
| Record name | Pentafluoro[(triisopropylsilyl)ethynyl]sulfur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50475764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(Triisopropylsilyl)acetylene]sulfur pentafluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What makes Pentafluoro[(triisopropylsilyl)ethynyl]sulfur a valuable reagent in organofluorine chemistry?
A1: this compound (TASP) is a valuable reagent because it offers a bench-top method to access diverse aliphatic and vinylic pentafluorosulfanylated building blocks. [, ] Traditionally, synthesizing these SF5-containing compounds required specialized equipment and hazardous reagents. TASP simplifies this process, making it accessible to a broader range of researchers. []
Q2: How does the structure of this compound enable its use in synthesizing specific compounds?
A2: The structure of this compound allows for a two-step reaction sequence: protodesilylation followed by either hydroamination or hydrothiolation. [, ] This enables the preparation of α-SF5-enamines [] and β-pentafluorosulfanylated vinyl sulfides. [] These reactions show remarkable selectivity, attributed to the specific reactivity of intermediates formed during the process. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate](/img/structure/B1313713.png)





![6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1313725.png)





